2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride
Description
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBCUSJUMCJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride typically involves the chlorination of 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the acid to the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid: Formed from hydrolysis.
2-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Formed from reduction.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Key Structural Features:
- Molecular Formula : Likely C₉H₁₁ClO (inferred from analogs in ).
- Functional Groups : Acetyl chloride (-COCl) attached to the bicyclo[2.2.1]heptane skeleton.
- Stereochemistry : The bicyclic system imposes distinct stereochemical constraints, affecting reaction pathways and product configurations .
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: Acetamide derivatives of bicyclo[2.2.1]heptane (e.g., 2-(substituted phenoxy)-N-bicycloheptyl acetamides) show antiviral and antimicrobial activity, as seen in –3. The acetyl chloride serves as a precursor for such bioactive molecules.
- Material Science : The rigid bicyclic structure improves thermal stability in polymers compared to linear acyl chlorides .
Research Findings and Data
Biological Activity
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is a bicyclic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHClO, with a molecular weight of approximately 172.66 g/mol. The structure features a bicyclo[2.2.1]heptane moiety, which contributes to its unique biological interactions.
Pharmacological Effects
Research indicates that compounds derived from bicyclo[2.2.1]heptane structures exhibit various biological activities, including:
- Orexin Receptor Modulation : Similar compounds have been shown to act as orexin receptor antagonists, which can influence sleep regulation and appetite control. This mechanism suggests potential applications in treating sleep disorders and obesity.
- Genotoxicity : Studies on structurally related compounds have revealed genotoxic effects, such as the induction of bacterial SOS responses without alkylating effects . This highlights the need for careful evaluation of safety profiles in therapeutic contexts.
Case Studies
-
Orexin Receptor Antagonism :
- A study on N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide demonstrated significant interaction with orexin receptors OX1 and OX2, influencing pathways related to sleep and appetite regulation.
- Genotoxicity Assessment :
- CXCR2 Antagonism :
The biological activity of this compound may be attributed to its structural features that allow for specific receptor interactions:
- Receptor Binding : The rigidity and three-dimensional shape of the bicyclo[2.2.1]heptane framework facilitate binding to target receptors, influencing cellular signaling pathways.
- Oxidative Stress Induction : The compound's ability to generate reactive oxygen species may play a role in its genotoxic effects, necessitating further investigation into its safety and therapeutic window.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | CHClO |
| Molecular Weight | 172.66 g/mol |
| Potential Biological Activities | Orexin receptor modulation, genotoxicity |
| Notable Studies | Orexin receptor antagonism, CXCR2 antagonism |
Q & A
Q. What are the recommended safety protocols for handling 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride in laboratory settings?
- Methodological Answer : Due to its reactivity as an acyl chloride, researchers should:
- Use chemical-impermeable gloves and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors or mist.
- Store the compound under inert gas (e.g., nitrogen) to minimize hydrolysis.
- Avoid dust formation during transfer and clean spills with inert absorbents (e.g., vermiculite).
- Follow environmental precautions to prevent drainage contamination .
Q. How can researchers synthesize this compound from its precursor carboxylic acid?
- Methodological Answer :
- React the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.
- Purify via distillation under reduced pressure to isolate the acyl chloride.
- Monitor reaction completion using TLC or FT-IR (disappearance of -OH and C=O stretches of the acid).
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm bicyclo[2.2.1]heptane ring integrity and acetyl chloride moiety (¹³C NMR: δ ~170 ppm for carbonyl).
- FT-IR : Detect characteristic C=O stretch (~1800 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).
- Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., using NIST reference data for validation) .
- Elemental Analysis : Verify stoichiometry (C, H, Cl).
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways involving this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states.
- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for nucleophilic acyl substitutions.
- Integrate experimental data (e.g., kinetics) with computational models to refine activation barriers and predict optimal solvents or catalysts. ICReDD’s feedback-loop approach is a validated framework for such iterative optimization .
Q. How should researchers resolve contradictions in kinetic data for reactions involving this compound?
- Methodological Answer :
- Conduct controlled replicate experiments to isolate variables (e.g., moisture levels, temperature).
- Use multivariate analysis (e.g., ANOVA) to identify statistically significant factors.
- Cross-validate results with computational simulations (e.g., solvent effects via COSMO-RS).
- Publish raw datasets and computational inputs to enable peer-driven reproducibility checks .
Q. What experimental designs can elucidate stereoelectronic effects of the bicyclo system on reactivity?
- Methodological Answer :
- Compare reaction rates with non-bicyclic analogs (e.g., cyclohexylacetyl chloride) under identical conditions.
- Perform Hammett or Taft analyses to quantify electronic vs. steric contributions.
- Use X-ray crystallography or cryo-EM to map spatial hindrance in transition states.
- Simulate electron density maps (e.g., NBO analysis) to identify hyperconjugative interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
